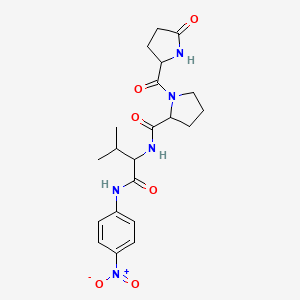

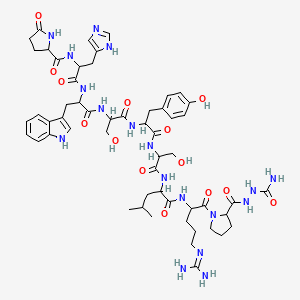

pGlu-Pro-Val-paranitroanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

pGlu-Pro-Val-paranitroanilide est un composé synthétique de formule moléculaire C21H27N5O6 et de masse molaire 445,47 g/mol . Il est connu pour ses applications en recherche biochimique, en particulier comme substrat dans les dosages enzymatiques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de pGlu-Pro-Val-paranitroanilide implique l'assemblage pas à pas de la chaîne peptidique suivi de la fixation du groupe paranitroanilide. Le processus commence généralement par la protection des groupes amino pour éviter les réactions secondaires indésirables. Les acides aminés protégés sont ensuite couplés à l'aide de réactifs de couplage peptidique tels que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'une base comme la N-méthylmorpholine (NMM). Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés et le groupe paranitroanilide est introduit.

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (CLHP) pour la purification.

Analyse Des Réactions Chimiques

Types de Réactions

pGlu-Pro-Val-paranitroanilide subit diverses réactions chimiques, notamment:

Hydrolyse: La liaison peptidique peut être hydrolysée par des enzymes protéolytiques, libérant le groupe paranitroanilide.

Réduction: Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution: Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et Conditions Communs

Hydrolyse: Hydrolyse enzymatique utilisant des protéases spécifiques.

Réduction: Hydrogène gazeux avec un catalyseur au palladium.

Substitution: Nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits Formés

- pGlu-Pro-Val et paranitroaniline. pGlu-Pro-Val-paraaminoanilide.

Substitution: Divers anilides substitués en fonction du nucléophile utilisé.

Applications de la Recherche Scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:

Chimie: Comme substrat dans les dosages enzymatiques pour étudier l'activité des protéases.

Biologie: Dans l'étude de la cinétique enzymatique et des mécanismes.

Industrie: Utilisé dans la production de kits de diagnostic et de réactifs biochimiques.

Mécanisme d'Action

Le mécanisme d'action de this compound implique son rôle de substrat pour les enzymes protéolytiques. Lorsque la liaison peptidique est hydrolysée par l'enzyme, le groupe paranitroanilide est libéré, ce qui peut être détecté spectrophotométriquement. Cela permet aux chercheurs de mesurer l'activité enzymatique et d'étudier la cinétique enzymatique .

Applications De Recherche Scientifique

pGlu-Pro-Val-paranitroanilide is widely used in scientific research, particularly in the following fields:

Chemistry: As a substrate in enzymatic assays to study protease activity.

Biology: In the investigation of enzyme kinetics and mechanisms.

Industry: Used in the production of diagnostic kits and biochemical reagents.

Mécanisme D'action

The mechanism of action of pGlu-Pro-Val-paranitroanilide involves its role as a substrate for proteolytic enzymes. When the peptide bond is hydrolyzed by the enzyme, the paranitroanilide group is released, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and study enzyme kinetics .

Comparaison Avec Des Composés Similaires

Composés Similaires

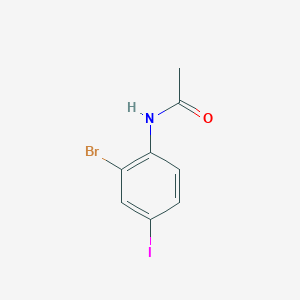

pGlu-Phe-Leu-paranitroanilide: Un autre substrat peptidique utilisé dans les dosages enzymatiques.

Méthoxysuccinyl-Ala-Ala-Pro-Val-paranitroanilide: Un substrat pour l'élastase des leucocytes humains.

Gly-Pro-paranitroanilide: Utilisé dans l'étude de l'activité de la dipeptidyl peptidase.

Unicité

pGlu-Pro-Val-paranitroanilide est unique en raison de sa séquence peptidique spécifique, ce qui en fait un substrat approprié pour certaines protéases. Son groupe paranitroanilide permet une détection et une quantification faciles de l'activité enzymatique, ce qui en fait un outil précieux en recherche biochimique .

Propriétés

IUPAC Name |

N-[3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYIMWXQGNDTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)